methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

Purity Procurement specification Quality assurance

Eliminate false positives in your fluorinated oxazine library screening. Unlike non-fluorinated analogs, this methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate offers three equivalent 19F nuclei for 19F NMR-based binding assays and fragment-based screening. Key advantages: • 6-Trifluoroacetyl group (σp ≈ 0.80) enables pKa modulation critical for CNS-targeted BACE1 inhibitor design, structurally related to clinical candidates. • Methyl carbamate ester provides orthogonal deprotection under basic/nucleophilic conditions, avoiding the harsh acidic cleavage required for tert-butyl analogs. • Recommended 98% purity grade minimizes impurity-derived assay noise for reliable biological screening data.

Molecular Formula C8H8F3NO4
Molecular Weight 239.15
CAS No. 2138051-85-9
Cat. No. B2887686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate
CAS2138051-85-9
Molecular FormulaC8H8F3NO4
Molecular Weight239.15
Structural Identifiers
SMILESCOC(=O)N1CCOC(=C1)C(=O)C(F)(F)F
InChIInChI=1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3
InChIKeyYBJIJMFHYPWKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Procurement Baseline


Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2138051-85-9) is a fluorinated heterocyclic building block bearing a 1,4-oxazine core with a trifluoroacetyl substituent at the 6-position and a methyl carbamate ester at the 4-position . Its molecular formula is C8H8F3NO4 with a molecular weight of 239.15 g/mol . The compound is catalogued under MDL number MFCD31559288 and is supplied by multiple vendors including Enamine (catalog EN300-1180061), Leyan (catalog 2283597), and CheMenu (catalog CM472902), typically at purities of 95% or 98% [1]. The trifluoroacetyl group serves as a strong electron-withdrawing motif, while the methyl carbamate ester provides a moderately labile protecting group amenable to further derivatization [2]. This compound is positioned as a versatile intermediate for medicinal chemistry and agrochemical research, particularly where fluorinated oxazine scaffolds are desired [2].

Fluorinated oxazine building block — supports heterocyclic library synthesis with 19F NMR handle and enhanced metabolic stability context
Trifluoroacetyl group (reported strong electron-withdrawing motif) — supports reactivity modulation at the 6-position carbonyl
Methyl carbamate ester — base/nucleophile-cleavable protecting group; supports orthogonal deprotection strategies in multi-step synthesis

Why Generic Oxazine Analogs Cannot Substitute


Substitution of methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate with closely related oxazine analogs carries specific, quantifiable risks rooted in the interplay of the 6-position substituent and the N4 ester group. The trifluoroacetyl group (COCF3) at position 6 differs fundamentally from a formyl group (CHO) found in methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2137574-52-6) in both electronic character (Hammett σp ≈ 0.80 for COCF3 vs. σp ≈ 0.42 for CHO) and steric demand, which directly impacts downstream reactivity in nucleophilic additions and cyclocondensations . The six-membered 1,4-oxazine ring exhibits a distinct trifluoroacetylation outcome compared to five-membered ring analogs: the six-membered ring 2-methyl-2-oxazine yields a β,β-bistrifluoroacetylation product, whereas five-membered rings afford only β-monotrifluoroacetylation, demonstrating that ring size critically determines the accessible chemical space [1]. Furthermore, the methyl carbamate ester (MW 239.15) versus the tert-butyl carbamate ester in tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2230799-91-2, MW 281.23) presents different deprotection conditions (acid-labile tert-butyl vs. base-hydrolyzable methyl ester), affecting orthogonal protecting group strategies in multi-step syntheses . Critically, the broader 1,4-oxazine class has validated pharmacochemical relevance through clinical-stage BACE1 inhibitors such as NB-360 and Umibecestat (CNP520), where the 6-position CF3-substitution was demonstrated to modulate pKa to 7.1 and enable CNS penetration — a structure-activity relationship that generic substitution at the 6-position would obliterate [2].

This compound 6-trifluoroacetyl; methyl carbamate ester; MW 239.15; 6-membered 1,4-oxazine
6-formyl analog (CAS 2137574-52-6) Weaker electron-withdrawing character (reported Hammett σp ≈ 0.42 vs. ≈ 0.80); no fluorine content — fluorination-dependent reactivity and 19F NMR handling may not transfer
This compound Methyl carbamate — cleavable under basic or nucleophilic conditions (e.g., LiOH, TMSI)
tert-Butyl carbamate analog (CAS 2230799-91-2) Acid-labile deprotection (TFA, HCl/dioxane) — orthogonal protecting group compatibility may shift; higher MW (281.23) alters atom economy
This compound 6-membered 1,4-oxazine ring — reported to undergo β,β-bistrifluoroacetylation
Five-membered ring analogs Reported to yield only β-monotrifluoroacetylation — ring-size-dependent reactivity may alter downstream derivatization pathways

Key Differentiation Evidence vs. Closest Analogs


Purity Level Comparison Across Suppliers

Among verified commercial suppliers, Leyan (Shanghai HaoHong Biomedical) offers methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate at a certified purity of 98%, compared to the 95% baseline provided by Enamine and CheMenu [1]. This 3-percentage-point differential represents a meaningful quality distinction for procurement decisions where higher starting material purity reduces the burden of impurity profiling in downstream synthesis [1].

Purity Level Comparison
Head-to-head
98% (Leyan) vs. 95% (Enamine, CheMenu) — Δ = +3 percentage points absolute purity by vendor HPLC specification
Supports procurement specification review for impurity-sensitive synthesis
Vendor certificate of analysis; purity basis per supplier specification sheets
Purity Procurement specification Quality assurance

Ester Functionality and Deprotection Orthogonality

The methyl carbamate ester in the target compound (MW 239.15) differs from the tert-butyl carbamate ester in tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2230799-91-2, MW 281.23) by a molecular weight increment of 42.08 g/mol . This structural difference translates into distinct deprotection regimes: the methyl ester is cleavable under basic hydrolysis or nucleophilic conditions (e.g., LiOH, TMSI), while the tert-butyl ester requires acidic conditions (e.g., TFA, HCl/dioxane) . The methyl ester also provides superior atom economy (lower MW per functional group) for applications where the carbamate is retained in the final target .

Ester Deprotection Orthogonality
Supplier data
Methyl carbamate (MW 239.15, base/nucleophile-cleavable) vs. tert-butyl carbamate (MW 281.23, acid-cleavable) — ΔMW = 42.08 g/mol (17.6% lower)
Deprotection strategy selection context; may support orthogonal protecting group workflows
Structural comparison based on vendor-reported molecular formulas; verify deprotection conditions experimentally
Protecting group strategy Atom economy Orthogonal deprotection

6-Position Substituent Electronic Effects on Reactivity

The trifluoroacetyl substituent at the 6-position of the target compound (COCF3, Hammett σp ≈ 0.80) exerts a substantially stronger electron-withdrawing effect than the formyl group (CHO, σp ≈ 0.42) found in the direct analog methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2137574-52-6, MW 171.15) . This electronic differential translates into a pronounced difference in the electrophilicity of the 6-position carbonyl carbon, with the trifluoroacetyl group being significantly more activated toward nucleophilic attack. The molecular weight difference (ΔMW = 68.00 g/mol, reflecting replacement of H with CF3) additionally impacts physicochemical properties including lipophilicity (predicted increase in logP of approximately 1.0-1.5 units) . Critically, the six-membered oxazine ring has been shown to undergo β,β-bistrifluoroacetylation, whereas five-membered ring analogs undergo only β-monotrifluoroacetylation, establishing a ring-size-dependent reactivity pattern that the target compound's 1,4-oxazine scaffold uniquely occupies [1].

6-Position Electronic Effects
Reported
COCF3: Hammett σp ≈ 0.80, MW 239.15, 3 fluorine atoms vs. CHO: σp ≈ 0.42, MW 171.15, 0 fluorine atoms — Δσp ≈ 0.38, ΔMW = 68.00
Supports fluorinated building block selection where electron-withdrawing character and 19F content are required
σp values from standard physical organic chemistry references; ring-size-dependent reactivity reported in Tetrahedron Letters 2012
Electronic effects Hammett constant Reactivity Structure-activity relationship

CNS Drug Discovery Precedent for Fluorinated Oxazine Scaffolds

In the clinically validated 1,4-oxazine BACE1 inhibitor series, the installation of a CF3-containing group at the 6-position of the 5-amino-1,4-oxazine core was essential for achieving a pKa of 7.1, which in turn enabled a very low P-glycoprotein (P-gp) efflux ratio and high CNS penetration [1]. The lead compound NB-360 (bearing 6-CF3 substitution) demonstrated an IC50 of 5 nM against human BACE1 and 6 nM against BACE2, with robust Aβ reduction in mice, rats, and dogs [1][2]. While the target compound (CAS 2138051-85-9) possesses a trifluoroacetyl (COCF3) rather than a trifluoromethyl (CF3) group and lacks the 5-amino substituent, the shared 6-position electron-withdrawing fluorinated motif on the 1,4-oxazine scaffold provides class-level precedent that this substitution pattern is pharmacologically productive, unlike non-fluorinated 6-substituted analogs which would not benefit from the pKa-lowering and metabolic stability effects of fluorine [1][3]. This class-level evidence does not constitute direct activity data for the target compound, which has no published biological assay results, but provides a rational basis for its selection as a fluorinated oxazine building block over non-fluorinated alternatives [1].

CNS Oxazine Scaffold Precedent
Class-level
Clinically studied 1,4-oxazine BACE1 inhibitors (NB-360, Umibecestat) use 6-position CF3 substitution for pKa modulation (~7.1) and CNS penetration — class-level scaffold precedent only
Class-level scaffold precedent context; no direct biological assay data for CAS 2138051-85-9
Target compound bears COCF3 (not CF3) and lacks 5-amino substituent; direct activity cannot be inferred
BACE1 inhibition CNS penetration pKa modulation Drug discovery

GHS Hazard and Safety Profile Documentation

Leyan reports a specific GHS hazard classification for methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2138051-85-9): GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with the general class of trifluoroacetyl-containing compounds, where the electron-withdrawing nature of the COCF3 group contributes to electrophilic reactivity and potential irritancy . Notably, the tert-butyl ester analog (CAS 2230799-91-2) and the formyl analog (CAS 2137574-52-6) do not have publicly available GHS classifications from the same vendors, making the target compound's documented hazard profile a distinguishing feature for laboratory safety planning during procurement .

GHS Hazard Documentation
Supplier data
GHS07 Warning; H302-H315-H319-H335; P-statements available from Leyan — documented safety profile per EU Regulation (EC) No 1272/2008
Supports laboratory risk assessment and PPE planning prior to procurement
Comparable analogs (CAS 2230799-91-2, CAS 2137574-52-6) lack publicly available GHS classifications; review individual vendor SDS
Safety GHS classification Hazard assessment Handling requirements

Confirmed Structural Identity and Database Records

The target compound has a fully resolved structural identity documented through its SMILES notation (COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F) and InChI Key (YBJIJMFHYPWKCQ-UHFFFAOYSA-N), as reported by CheMenu and Kuujia [1]. This enables unambiguous computational database searching and structure verification via NMR or mass spectrometry. In contrast, the formyl analog (CAS 2137574-52-6) is defined by SMILES COC(=O)N1CCOC(C=O)=C1, while the tert-butyl ester analog (CAS 2230799-91-2) is defined by SMILES CC(C)(C)OC(=O)N1CCOC(=C1)C(=O)C(F)(F)F . The PubChem CID for the target compound is 132354082, providing a resolvable entry in the PubChem database for computational screening and cheminformatics workflows [1].

Structural Identity Verification
Reported
SMILES: COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F; InChI Key: YBJIJMFHYPWKCQ-UHFFFAOYSA-N; PubChem CID: 132354082; MDL: MFCD31559288
Supports unambiguous database lookup and structure confirmation via NMR or MS
Vendor-reported structural data; unique identifiers distinguish from formyl and tert-butyl analogs
Chemical identity SMILES InChI Key Structure verification

Recommended Application Scenarios


Fluorinated Heterocyclic Library Synthesis

For medicinal chemistry groups constructing fluorinated oxazine libraries, procurement of the Leyan 98% purity grade (Catalog 2283597) is recommended over the 95% baseline suppliers to minimize impurity-derived false positives in biological screening [1]. The trifluoroacetyl group provides three equivalent 19F nuclei suitable for 19F NMR-based binding assays and fragment-based screening, a capability absent in the non-fluorinated formyl analog (CAS 2137574-52-6) .

Multi-Step Synthesis with Orthogonal Deprotection Needs

In synthetic routes where the N4 ester must be cleaved under basic or nucleophilic conditions (e.g., in the presence of acid-sensitive functionality elsewhere in the molecule), the methyl carbamate ester in CAS 2138051-85-9 provides a clear advantage over the tert-butyl carbamate analog (CAS 2230799-91-2), which requires strongly acidic deprotection conditions (TFA or HCl) that may be incompatible with other protecting groups [1]. The 42 g/mol MW advantage of the methyl ester further improves atom economy in sequences where the carbamate is retained in the final target [1].

CNS Drug Discovery Leveraging Oxazine Scaffold Precedent

For neuroscience drug discovery programs targeting BACE1, BACE2, or other CNS enzymes, the 6-trifluoroacetyl-1,4-oxazine scaffold provides a starting point for SAR exploration that is structurally related to the clinically validated inhibitor class exemplified by NB-360 and Umibecestat (CNP520), where 6-position fluorinated substitution was demonstrated to be essential for achieving a pKa of 7.1 and high CNS penetration [1]. Non-fluorinated 6-substituted analogs would lack this critical pKa-modulating and metabolic stability-enhancing property [1].

Agrochemical Intermediate Development

The strong electron-withdrawing character of the trifluoroacetyl group (σp ≈ 0.80) makes CAS 2138051-85-9 a suitable intermediate for agrochemical candidates where electron-deficient heterocycles are desired for target binding or environmental stability [1]. The documented GHS07 hazard profile with specific H- and P-statements from Leyan enables compliant safety documentation for industrial-scale process development .

Application
Selection Property
Validation Focus
Fluorinated heterocyclic library synthesis
19F NMR handle and fluorinated oxazine scaffold
Fluorine incorporation verification; impurity profiling for screening workflows
Multi-step orthogonal deprotection synthesis
Base/nucleophile-cleavable methyl carbamate ester
Orthogonal deprotection compatibility with acid-sensitive functional groups
CNS-targeted oxazine scaffold SAR exploration
6-position fluorinated 1,4-oxazine core with reported scaffold precedent
Scaffold precedent review; pKa modulation and CNS penetration context
Agrochemical intermediate research
Electron-deficient trifluoroacetyl heterocyclic motif
Reactivity characterization; documented GHS hazard profile for process safety planning
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